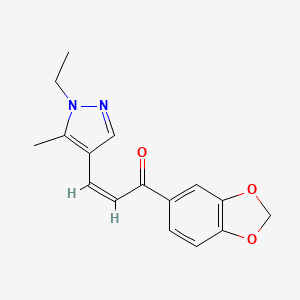
1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as MDPT, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPT is a potent stimulant that affects the central nervous system and produces a range of physiological and psychological effects.
Mécanisme D'action
1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one acts as a potent dopamine reuptake inhibitor, which leads to an increase in the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. The increase in dopamine levels produced by 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one is responsible for its psychoactive effects. 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one also affects the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play a role in the regulation of mood and arousal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one are similar to other cathinones. The drug produces a range of effects that include increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and sociability. However, the use of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one can also lead to negative effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor and can be used to investigate the role of dopamine in the regulation of mood, motivation, and reward. 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one can also be used to investigate the effects of dopamine reuptake inhibitors on the central nervous system. However, the use of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is limited by its potential for abuse and its negative effects on health.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one. One area of research is the investigation of its potential therapeutic applications in the treatment of certain neurological disorders. Another area of research is the development of new cathinones that have improved therapeutic profiles and fewer negative effects. Additionally, research is needed to investigate the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one use on health and to develop strategies for the prevention of its abuse.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one is a potent stimulant that affects the central nervous system and produces a range of physiological and psychological effects. It is a synthetic compound that is synthesized through a multi-step process and is typically used in clandestine laboratories. 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in scientific research to investigate its effects on the central nervous system and has potential therapeutic applications in the treatment of certain neurological disorders. However, the use of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one is limited by its potential for abuse and its negative effects on health. Further research is needed to investigate the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one use on health and to develop strategies for the prevention of its abuse.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter and to act as a potent dopamine reuptake inhibitor. 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects suggest that 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one may have potential therapeutic applications in the treatment of certain neurological disorders.
Propriétés
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-18-11(2)13(9-17-18)4-6-14(19)12-5-7-15-16(8-12)21-10-20-15/h4-9H,3,10H2,1-2H3/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMPWTJTTFLEPA-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C\C(=O)C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide](/img/structure/B4700379.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(3-chlorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4700381.png)
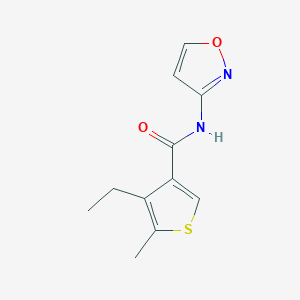
![4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4700385.png)
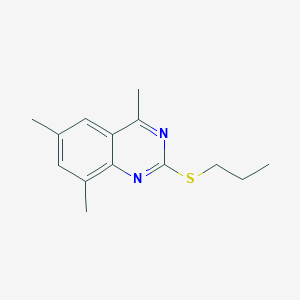

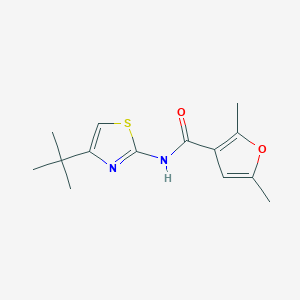
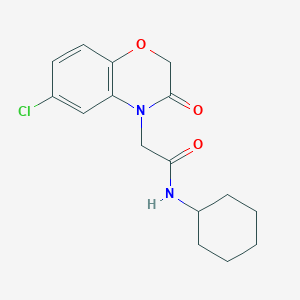
![3-allyl-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4700438.png)
![6-fluoro-1-{[5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4700443.png)
![2-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4700449.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B4700452.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4700454.png)